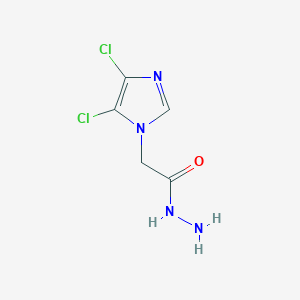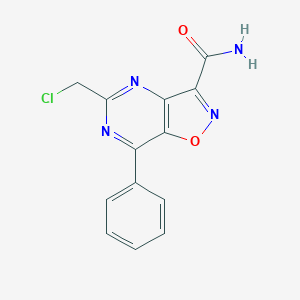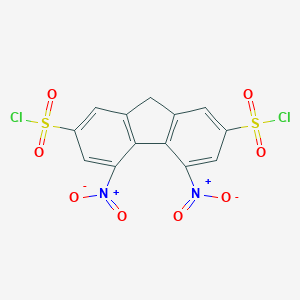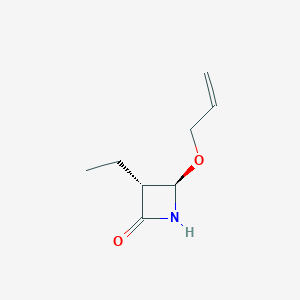
(3R,4R)-3-Ethyl-4-prop-2-enoxyazetidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R,4R)-3-Ethyl-4-prop-2-enoxyazetidin-2-one is a chemical compound that has gained attention from researchers due to its potential applications in the field of medicine. The compound is a cyclic amino acid derivative that has been synthesized using various methods.
作用機序
The mechanism of action of ((3R,4R)-3-Ethyl-4-prop-2-enoxyazetidin-2-one)-3-Ethyl-4-prop-2-enoxyazetidin-2-one is not fully understood. However, it has been suggested that the compound exerts its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme. COX-2 is an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. By inhibiting the activity of COX-2, ((3R,4R)-3-Ethyl-4-prop-2-enoxyazetidin-2-one)-3-Ethyl-4-prop-2-enoxyazetidin-2-one reduces the production of prostaglandins, thereby reducing inflammation and pain. The compound has also been found to inhibit the activity of nuclear factor kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
((3R,4R)-3-Ethyl-4-prop-2-enoxyazetidin-2-one)-3-Ethyl-4-prop-2-enoxyazetidin-2-one has been found to have several biochemical and physiological effects. The compound has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It has also been shown to reduce the levels of prostaglandins, which are mediators of inflammation and pain. Additionally, ((3R,4R)-3-Ethyl-4-prop-2-enoxyazetidin-2-one)-3-Ethyl-4-prop-2-enoxyazetidin-2-one has been found to reduce the levels of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation.
実験室実験の利点と制限
One of the advantages of using ((3R,4R)-3-Ethyl-4-prop-2-enoxyazetidin-2-one)-3-Ethyl-4-prop-2-enoxyazetidin-2-one in lab experiments is its potential applications in the field of medicine. The compound has been found to have anti-inflammatory and analgesic properties, as well as potential use in cancer treatment. Another advantage is that the compound can be synthesized using different methods. However, one of the limitations of using ((3R,4R)-3-Ethyl-4-prop-2-enoxyazetidin-2-one)-3-Ethyl-4-prop-2-enoxyazetidin-2-one in lab experiments is that its mechanism of action is not fully understood. Additionally, the compound has not been extensively studied in humans, and its safety profile is not well-established.
将来の方向性
There are several future directions for research on ((3R,4R)-3-Ethyl-4-prop-2-enoxyazetidin-2-one)-3-Ethyl-4-prop-2-enoxyazetidin-2-one. One direction is to further investigate its mechanism of action. Understanding the mechanism of action can help in the development of more potent and specific drugs. Another direction is to study the compound in animal models of various diseases, such as arthritis and cancer. This can help in understanding its potential applications in the field of medicine. Additionally, future research can focus on optimizing the synthesis method of ((3R,4R)-3-Ethyl-4-prop-2-enoxyazetidin-2-one)-3-Ethyl-4-prop-2-enoxyazetidin-2-one to make it more efficient and cost-effective.
Conclusion:
In conclusion, ((3R,4R)-3-Ethyl-4-prop-2-enoxyazetidin-2-one)-3-Ethyl-4-prop-2-enoxyazetidin-2-one is a chemical compound that has potential applications in the field of medicine. The compound has been found to have anti-inflammatory and analgesic properties, as well as potential use in cancer treatment. The compound can be synthesized using different methods, and its mechanism of action involves the inhibition of COX-2 and NF-κB. However, the compound's mechanism of action is not fully understood, and its safety profile is not well-established. Future research can focus on investigating its mechanism of action, studying its potential applications in animal models of various diseases, and optimizing its synthesis method.
合成法
((3R,4R)-3-Ethyl-4-prop-2-enoxyazetidin-2-one)-3-Ethyl-4-prop-2-enoxyazetidin-2-one has been synthesized using different methods. One of the methods involves the reaction of (S)-ethyl 2-(chloromethyl)acrylate with (S)-proline-derived azomethine ylide. The reaction produces a mixture of diastereomers, which can be separated using chromatographic techniques. Another method involves the reaction of (S)-ethyl 2-(chloromethyl)acrylate with (S)-proline-derived imine, followed by reduction with sodium borohydride.
科学的研究の応用
((3R,4R)-3-Ethyl-4-prop-2-enoxyazetidin-2-one)-3-Ethyl-4-prop-2-enoxyazetidin-2-one has been studied for its potential applications in the field of medicine. The compound has been found to have anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. The compound has also been found to have analgesic properties. It has been shown to reduce pain in animal models of inflammatory pain. Additionally, ((3R,4R)-3-Ethyl-4-prop-2-enoxyazetidin-2-one)-3-Ethyl-4-prop-2-enoxyazetidin-2-one has been studied for its potential use in cancer treatment. The compound has been found to inhibit the growth of cancer cells in vitro.
特性
CAS番号 |
183508-69-2 |
|---|---|
製品名 |
(3R,4R)-3-Ethyl-4-prop-2-enoxyazetidin-2-one |
分子式 |
C8H13NO2 |
分子量 |
155.19 g/mol |
IUPAC名 |
(3R,4R)-3-ethyl-4-prop-2-enoxyazetidin-2-one |
InChI |
InChI=1S/C8H13NO2/c1-3-5-11-8-6(4-2)7(10)9-8/h3,6,8H,1,4-5H2,2H3,(H,9,10)/t6-,8+/m0/s1 |
InChIキー |
TTZPIFCSPFPEJV-POYBYMJQSA-N |
異性体SMILES |
CC[C@@H]1[C@H](NC1=O)OCC=C |
SMILES |
CCC1C(NC1=O)OCC=C |
正規SMILES |
CCC1C(NC1=O)OCC=C |
同義語 |
2-Azetidinone,3-ethyl-4-(2-propenyloxy)-,(3R-trans)-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




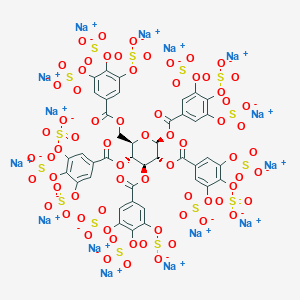
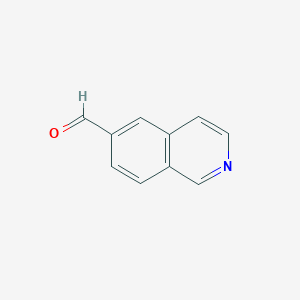
![1-[4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl]-3-[2-[(2-methoxyphenoxy)methyl]-1,3-thiazolidin-3-yl]propane-1,3-dione](/img/structure/B65357.png)
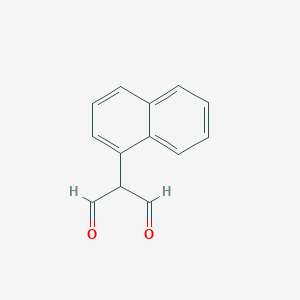
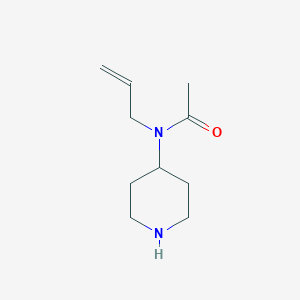
![2,3-Dihydrofuro[3,2-c]pyridine-4-carbonitrile](/img/structure/B65364.png)
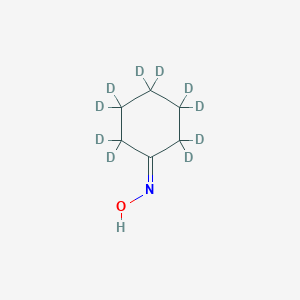
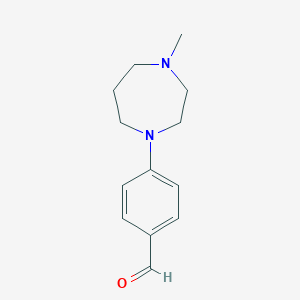
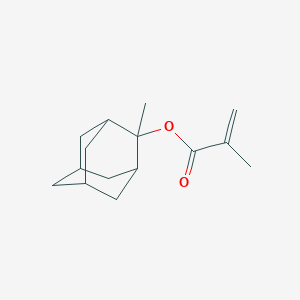
![N-[4-[[5-[1-(3-chlorophenyl)-4-methoxy-5-[(4-nitrophenyl)diazenyl]pyrazol-3-yl]-1,3,4-oxadiazol-2-yl]methylsulfamoyl]phenyl]acetamide](/img/structure/B65376.png)
